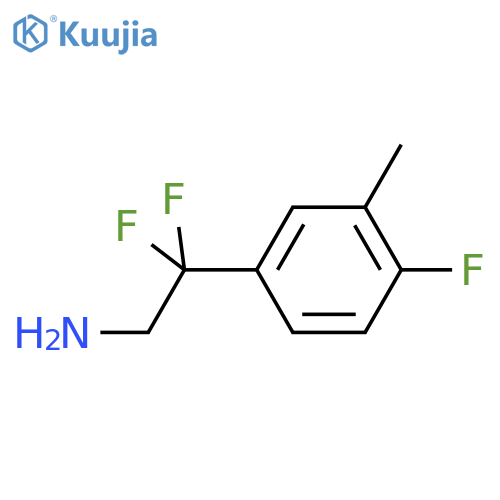

Cas no 1555328-92-1 (2,2-difluoro-2-(4-fluoro-3-methylphenyl)ethan-1-amine)

2,2-difluoro-2-(4-fluoro-3-methylphenyl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2,2-difluoro-2-(4-fluoro-3-methylphenyl)ethan-1-amine

- EN300-1939058

- 1555328-92-1

- AKOS021558694

-

- インチ: 1S/C9H10F3N/c1-6-4-7(2-3-8(6)10)9(11,12)5-13/h2-4H,5,13H2,1H3

- InChIKey: JZRYOOSOJCIZBM-UHFFFAOYSA-N

- SMILES: FC(CN)(C1C=CC(=C(C)C=1)F)F

計算された属性

- 精确分子量: 189.07653381g/mol

- 同位素质量: 189.07653381g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 13

- 回転可能化学結合数: 2

- 複雑さ: 172

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- XLogP3: 1.9

2,2-difluoro-2-(4-fluoro-3-methylphenyl)ethan-1-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1939058-1.0g |

2,2-difluoro-2-(4-fluoro-3-methylphenyl)ethan-1-amine |

1555328-92-1 | 1g |

$1172.0 | 2023-06-03 | ||

| Enamine | EN300-1939058-0.05g |

2,2-difluoro-2-(4-fluoro-3-methylphenyl)ethan-1-amine |

1555328-92-1 | 0.05g |

$948.0 | 2023-09-17 | ||

| Enamine | EN300-1939058-1g |

2,2-difluoro-2-(4-fluoro-3-methylphenyl)ethan-1-amine |

1555328-92-1 | 1g |

$1129.0 | 2023-09-17 | ||

| Enamine | EN300-1939058-10g |

2,2-difluoro-2-(4-fluoro-3-methylphenyl)ethan-1-amine |

1555328-92-1 | 10g |

$4852.0 | 2023-09-17 | ||

| Enamine | EN300-1939058-0.1g |

2,2-difluoro-2-(4-fluoro-3-methylphenyl)ethan-1-amine |

1555328-92-1 | 0.1g |

$993.0 | 2023-09-17 | ||

| Enamine | EN300-1939058-2.5g |

2,2-difluoro-2-(4-fluoro-3-methylphenyl)ethan-1-amine |

1555328-92-1 | 2.5g |

$2211.0 | 2023-09-17 | ||

| Enamine | EN300-1939058-5.0g |

2,2-difluoro-2-(4-fluoro-3-methylphenyl)ethan-1-amine |

1555328-92-1 | 5g |

$3396.0 | 2023-06-03 | ||

| Enamine | EN300-1939058-10.0g |

2,2-difluoro-2-(4-fluoro-3-methylphenyl)ethan-1-amine |

1555328-92-1 | 10g |

$5037.0 | 2023-06-03 | ||

| Enamine | EN300-1939058-0.25g |

2,2-difluoro-2-(4-fluoro-3-methylphenyl)ethan-1-amine |

1555328-92-1 | 0.25g |

$1038.0 | 2023-09-17 | ||

| Enamine | EN300-1939058-0.5g |

2,2-difluoro-2-(4-fluoro-3-methylphenyl)ethan-1-amine |

1555328-92-1 | 0.5g |

$1084.0 | 2023-09-17 |

2,2-difluoro-2-(4-fluoro-3-methylphenyl)ethan-1-amine 関連文献

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

2,2-difluoro-2-(4-fluoro-3-methylphenyl)ethan-1-amineに関する追加情報

Research Brief on 2,2-Difluoro-2-(4-Fluoro-3-Methylphenyl)Ethan-1-Amine (CAS: 1555328-92-1): Recent Advances and Applications

The compound 2,2-difluoro-2-(4-fluoro-3-methylphenyl)ethan-1-amine (CAS: 1555328-92-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This fluorinated amine derivative exhibits unique physicochemical properties, making it a promising candidate for drug discovery and development. Recent studies have explored its potential as a building block for novel bioactive molecules, particularly in the design of kinase inhibitors and CNS-targeting therapeutics.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a key intermediate in the synthesis of selective FLT3 tyrosine kinase inhibitors. The researchers highlighted how the difluoroethylamine moiety contributes to enhanced metabolic stability and improved blood-brain barrier penetration compared to non-fluorinated analogs. The specific spatial arrangement of fluorine atoms in this compound was found to significantly influence both the potency and selectivity of the resulting drug candidates.

Further investigations have revealed interesting structure-activity relationships (SAR) associated with this compound. When incorporated into larger molecular frameworks, the 2,2-difluoro-2-(4-fluoro-3-methylphenyl)ethan-1-amine scaffold has shown remarkable effects on target binding affinity and pharmacokinetic properties. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines for neurological disorders and oncology applications.

The synthetic accessibility of this compound has also been improved through recent methodological advances. A 2024 publication in Organic Process Research & Development described an optimized, scalable route to 2,2-difluoro-2-(4-fluoro-3-methylphenyl)ethan-1-amine with excellent yield and purity. This development is particularly significant for potential industrial-scale production, addressing previous challenges in the large-scale preparation of this valuable intermediate.

From a safety and toxicology perspective, preliminary studies indicate that this compound exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The strategic placement of fluorine atoms appears to reduce oxidative metabolism while maintaining desirable lipophilicity for drug-like properties. However, researchers caution that further in vivo studies are needed to fully characterize its safety profile before clinical translation.

The versatility of 2,2-difluoro-2-(4-fluoro-3-methylphenyl)ethan-1-amine continues to expand as researchers discover new applications. Recent computational studies have predicted its potential in designing covalent inhibitors through strategic modification of the amine functionality. Additionally, its use in PET tracer development is being explored due to the favorable nuclear properties of fluorine-18 for imaging applications.

Looking forward, the scientific community anticipates increased utilization of this compound in fragment-based drug discovery and targeted protein degradation strategies. Its unique combination of fluorine atoms and aromatic substitution patterns makes it particularly valuable for probing challenging biological targets. Ongoing research aims to further elucidate its interactions with various biological systems and optimize its incorporation into clinically relevant molecules.

1555328-92-1 (2,2-difluoro-2-(4-fluoro-3-methylphenyl)ethan-1-amine) Related Products

- 1803598-93-7(2-amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol hydrochloride)

- 2228613-77-0(3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol)

- 887457-91-2(2-1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(3-fluorophenyl)acetamide)

- 940859-86-9(N-(1-cyanocyclohexyl)-2-{[4-(4-fluorophenyl)phthalazin-1-yl]sulfanyl}acetamide)

- 2145030-72-2((3R)-3-aminobutyl(methyl)(pent-4-en-1-yl)amine)

- 2227895-26-1(rac-6-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}hexanoic acid)

- 1806901-28-9(4-Chloro-3-(difluoromethyl)-5-methoxypyridine-2-sulfonamide)

- 213765-91-4(5-Cyclopropylmethoxy-2-fluoropyridine)

- 92211-95-5(Octanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)-)

- 68894-07-5(68890-66-4 (Olamine))